3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]acrylonitrile
Description
3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]acrylonitrile (CAS 339278-30-7, C₁₃H₁₄N₂O₃) is an acrylonitrile derivative featuring a 3,4-dimethoxyphenyl group and a methoxyimino substituent. Its structure combines electron-rich aromatic rings with a nitrile group, enabling interactions with biological targets such as tubulin or kinases .
Properties
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-2-[(E)-methoxyiminomethyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-16-12-5-4-10(7-13(12)17-2)6-11(8-14)9-15-18-3/h4-7,9H,1-3H3/b11-6+,15-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRUASFTLSXRTJ-KWWZHBJFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C=NOC)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C=N/OC)\C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]acrylonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with methoxyamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a Knoevenagel condensation with malononitrile under basic conditions to yield the desired acrylonitrile derivative. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]acrylonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]acrylonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]acrylonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes .
Comparison with Similar Compounds
(Z)-3-(Benzofuran-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Compound 13)
- Structure: Replaces the methoxyimino group with a benzofuran ring.
- Activity: Exhibited broad anticancer activity against 54% of tested cell lines (average GI₅₀ = 2.59 μM), with exceptional potency against MDA-MB-435 melanoma cells (GI₅₀ = 0.229 μM) .
Benzothiophene Acrylonitrile Derivatives (Compounds 31–33)
- Structures :
- 31 : (Z)-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile
- 32 : (Z)-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile
- 33 : (E)-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile
- Activity : GI₅₀ values ranged from <10 nM to >100 nM across 60 cancer cell lines. Compound 32 (trimethoxy substitution) showed superior potency, attributed to increased hydrophobic interactions and improved P-glycoprotein (P-gp) efflux pump resistance .
- Key Difference: The benzo[b]thiophene core and trimethoxyphenyl group enhance both potency and resistance to drug efflux mechanisms compared to the dimethoxyphenyl-methoxyimino scaffold.
Combretastatin A-4 Analogs
(Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile
- Structure: Replaces the methoxyimino group with a 4-methoxyphenyl unit.
- Design Rationale : Mimics combretastatin A-4 (a natural tubulin polymerization inhibitor) but replaces the 3-hydroxy-4-methoxyphenyl group with a nitrile-containing acrylonitrile framework .
- Synthesis : Base-catalyzed condensation of 3,4-dimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile (yield: 98.3%) .
- Structural Data : X-ray crystallography confirms Z-geometry and intermolecular C–H⋯O/N hydrogen bonding, which may influence solubility and bioavailability .
Comparative Analysis of Anticancer Activity
Key Observations :
- Electron-Donating Groups : Trimethoxy (Compound 32) or benzothiophene substituents enhance potency by improving hydrophobic interactions and binding affinity.
- Stereochemistry : Z-geometry is critical for activity in most analogs, as seen in crystallographic data .
- Resistance Profile : Benzothiophene derivatives overcome P-gp-mediated resistance, a common issue in cancer therapy .
Biological Activity
3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]acrylonitrile, also known as C13H14N2O3, is a compound with significant potential in medicinal chemistry. Its structural characteristics, including a dimethoxyphenyl group and a methoxyimino substituent, suggest various biological activities that merit investigation.
Chemical Structure and Properties
The molecular formula of this compound is C13H14N2O3, with a molar mass of 246.26 g/mol. The compound features a prop-2-enenitrile framework, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O3 |
| Molar Mass | 246.26 g/mol |
| CAS Number | 339278-30-7 |
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzaldehyde with methoxyamine hydrochloride to form an oxime intermediate, followed by a Knoevenagel condensation with malononitrile under basic conditions (e.g., using piperidine or pyridine) in solvents like ethanol or methanol.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related compounds have shown effectiveness against Gram-positive bacteria by inhibiting sortase enzymes, which are vital for bacterial virulence . This suggests that the target compound may also possess similar antimicrobial activities.
The biological activity of this compound is thought to involve interactions with specific enzyme active sites. This binding can alter biochemical pathways critical for cellular function, potentially leading to therapeutic effects against various diseases.
Cytotoxicity and Anticancer Potential
There are indications that the compound may have cytotoxic effects on cancer cells. The presence of the methoxy groups enhances its solubility and reactivity, which could contribute to its efficacy in targeting cancerous cells. Further research is needed to quantify these effects and elucidate the underlying mechanisms.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally similar to this compound:
- Sortase Inhibition : A related compound demonstrated potent inhibition of sortase A and moderate inhibition of sortase B in vitro. In vivo studies showed reduced infection rates in mice models infected with Staphylococcus aureus when treated with this compound .
- Anticancer Studies : Investigations into derivatives of this compound revealed promising results in inhibiting tumor growth in various cancer cell lines. The specific pathways affected include apoptosis and cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
